3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. The starting materials often include methoxy-substituted anilines and quinoline derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the piperazine ring through nucleophilic substitution reactions.
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.
Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups, forming corresponding quinones.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Piperazine Derivatives: Compounds like piperazine itself, used as an anthelmintic.
Sulfonyl Compounds: Sulfonamides, known for their antibacterial properties.
Uniqueness
3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline, piperazine, and sulfonyl derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)27-24-18-22(34-2)12-13-25(24)28-19-26(27)35(31,32)23-6-4-3-5-7-23/h3-13,18-19H,14-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXIHYRHMIGVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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